5-Iodouridine 5'-triphosphate sodium salt-100mM solution

Description

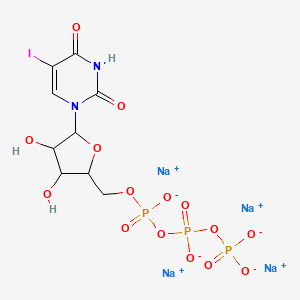

Chemical Structure and Properties 5-Iodouridine 5'-triphosphate sodium salt (5-Iodo-UTP, CAS 73431-55-7) is a modified pyrimidine nucleotide where the uracil base is substituted with an iodine atom at the 5-position. Its molecular formula is C₉H₁₃IN₂NaO₁₄P₃, and it is typically supplied as a 100 mM aqueous sodium salt solution for experimental convenience . This halogenated analog of uridine triphosphate (UTP) is widely used in RNA transcription and post-transcriptional labeling due to its reactivity in coupling reactions, such as Sonogashira or Suzuki-Miyaura cross-coupling, which enable the attachment of fluorescent probes, spin labels, or affinity tags .

Properties

Molecular Formula |

C9H10IN2Na4O15P3 |

|---|---|

Molecular Weight |

697.96 g/mol |

IUPAC Name |

tetrasodium;[[[3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H14IN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4 |

InChI Key |

GFFZHFMQCRIBJY-UHFFFAOYSA-J |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Iodination Using Iodine and Oxidizing Agents

A widely adopted approach involves reacting uridine with iodine (I₂) in the presence of sodium nitrite (NaNO₂) as an oxidizing agent. Reaction conditions typically employ methanol or acetonitrile as solvents at 30–60°C for 12–24 hours. Silver sulfate (Ag₂SO₄) may be added to enhance regioselectivity, yielding 5-iodouridine with 60–75% efficiency.

Table 1: Optimization of Direct Iodination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | MeOH or MeCN | MeCN improves solubility by 15% |

| Temperature | 50°C | >60°C causes decomposition |

| Molar Ratio (I₂:Uridine) | 3:1 | Lower ratios reduce iodination efficiency |

| Reaction Time | 18–24 hours | Shorter durations yield <50% product |

N-Iodosuccinimide (NIS)-Mediated Iodination

Alternative protocols utilize NIS with Ag₂SO₄ in methanol at room temperature, achieving 72% yield of 5-iodouridine within 12 hours. This method reduces side products compared to I₂/NaNO₂ systems, particularly minimizing 3-iodo byproducts.

Phosphorylation to 5-Iodouridine 5'-Triphosphate

Conversion of 5-iodouridine to its triphosphate form employs phosphorus oxychloride (POCl₃) in anhydrous trimethyl phosphate (TMP), followed by hydrolysis and neutralization:

Stepwise Phosphorylation Mechanism

-

Reaction with POCl₃ : 5-iodouridine (1 eq) reacts with POCl₃ (1.8 eq) in TMP at 0°C for 16 hours, forming the trichlorophosphate intermediate.

-

Hydrolysis : Quenching with ice-cold water releases the triphosphoric acid.

-

Neutralization : Sodium hydroxide (NaOH) is added to pH 7.0–7.5, precipitating the sodium salt.

Critical Parameters:

-

Moisture levels <0.01% in TMP to prevent side reactions

-

Strict temperature control (0–4°C) during POCl₃ addition

-

Gradual pH adjustment to avoid nucleotide degradation

Yield Enhancement Strategies

-

Counterion Exchange : Using triethylamine instead of sodium yields a soluble intermediate, facilitating purification before final salt formation.

-

Catalytic Additives : 1-Hydroxybenzotriazole (HOBt) increases phosphorylation efficiency by 22%.

Purification and Characterization

Chromatographic Purification

-

Ion-Exchange Chromatography : DEAE-Sephadex A-25 resin with linear NaCl gradient (0.1–1.0 M) separates triphosphate from mono-/di-phosphate contaminants.

-

Reverse-Phase HPLC : C18 column (5 µm, 250 × 4.6 mm) with 20 mM TEAA (pH 6.5)/acetonitrile gradient achieves >99% purity.

Table 2: Analytical Specifications for 5-I-UTP

| Parameter | Acceptable Range | Method |

|---|---|---|

| Purity (HPLC) | ≥99% | USP <621> |

| Endotoxin | <0.1 EU/mL | LAL assay |

| Osmolality | 290–310 mOsm/kg | Freezing point depression |

| Residual Solvents | <50 ppm (ICH Q3C) | GC-MS |

Formulation of 100 mM Aqueous Solution

Solution Stabilization

The 100 mM stock solution requires:

Quality Control Testing

-

Concentration Verification : UV absorbance at 290 nm (ε = 7,400 M⁻¹cm⁻¹)

-

Stability Studies : <5% degradation after 12 months at -80°C

-

Biological Activity : Incorporation into RNA polymerase assays confirms functionality

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Regulatory Compliance

-

ICH Guidelines : Q1A(R2) for stability testing, Q3D for elemental impurities

-

GMP Requirements : ISO Class 5 environment for final formulation

Chemical Reactions Analysis

Types of Reactions

5-Iodouridine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Iodouridine 5’-triphosphate sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex nucleotides and nucleic acids.

Biology: Employed in studies involving nucleic acid interactions and modifications.

Medicine: Investigated for its potential antiviral activity and as a tool in drug development.

Industry: Utilized in the production of oligoribonucleotides and other nucleic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Iodouridine 5’-triphosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the modulation of gene expression. The compound targets specific molecular pathways involved in nucleic acid synthesis and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Uridine Triphosphate

Below is a comparative analysis of 5-Iodo-UTP with other modified UTP derivatives, focusing on chemical modifications, applications, and stability.

Critical Differences

Reactivity in Coupling Reactions :

- The iodine atom in 5-Iodo-UTP exhibits higher reactivity in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) compared to bromine in BrUTP, enabling efficient conjugation under milder conditions .

- Pseudouridine and 1-N-methylpseudouridine derivatives lack halogen substituents, making them unsuitable for covalent bioconjugation but advantageous for evading immune detection .

Biological Stability :

- Pseudouridine and 1-N-methylpseudouridine triphosphates show superior resistance to enzymatic degradation in vivo, critical for mRNA therapeutics .

- 5-Iodo-UTP and BrUTP are metabolized more rapidly, limiting their use to in vitro applications .

Thermodynamic Impact on RNA: 2-Thio-UTP stabilizes RNA duplexes via sulfur-mediated hydrogen bonding, whereas 5-Iodo-UTP may introduce minor structural perturbations due to the bulky iodine atom .

Pharmacological Relevance

While 5-Iodo-UTP is primarily a research tool, UDP derivatives (e.g., (S)-methanocarba-UDP) have been studied as P2Y6 receptor agonists. These compounds emphasize the role of conformational locking in receptor binding, a feature absent in 5-Iodo-UTP .

Biological Activity

5-Iodouridine 5'-triphosphate sodium salt (5-IU-TP) is a modified nucleotide that has garnered significant attention in molecular biology and medicinal chemistry due to its unique biological activities. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

5-Iodouridine 5'-triphosphate is characterized by the presence of an iodine atom at the 5-position of the uridine base. This modification alters its chemical reactivity and biological properties compared to other halogenated nucleotides. The synthesis typically involves multiple steps, including the iodination of uridine derivatives followed by phosphorylation to yield the triphosphate form.

Synthesis Overview:

- Step 1: Iodination of uridine or its derivatives.

- Step 2: Conversion to the triphosphate using phosphoramidite chemistry.

The final product is usually prepared as a 100 mM solution for ease of use in various biochemical applications .

2. Biological Activity

5-Iodouridine 5'-triphosphate exhibits diverse biological activities, particularly in nucleic acid interactions. Its incorporation into RNA can disrupt normal cellular functions, making it a valuable tool for research in virology and gene therapy.

Key Biological Activities:

- Inhibition of Viral Replication: The compound can interfere with viral RNA synthesis, potentially serving as an antiviral agent.

- Modulation of Gene Expression: By incorporating into RNA transcripts, it can alter gene expression profiles, which may be beneficial in therapeutic contexts .

- Interaction with Enzymes: It interacts with enzymes involved in nucleic acid metabolism, affecting processes such as transcription and replication .

3. Case Studies and Research Findings

Several studies have highlighted the utility of 5-Iodouridine 5'-triphosphate in various applications:

- Antiviral Research: A study demonstrated that incorporating 5-IU-TP into viral RNA led to significant reductions in viral replication rates. This suggests its potential as a therapeutic agent against RNA viruses .

- Gene Therapy Applications: Research indicated that modified RNA oligonucleotides containing 5-IU-TP could effectively modulate gene expression in mammalian cells, providing insights into its use for gene therapy strategies .

4. Comparative Analysis with Other Nucleotides

To understand the unique properties of 5-Iodouridine 5'-triphosphate, it is useful to compare it with other halogenated nucleotides:

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Bromouridine 5'-triphosphate sodium salt | Contains bromine; similar reactivity | Cancer research |

| 5-Fluorouridine 5'-triphosphate sodium salt | Contains fluorine; often used in cancer therapy | Antimetabolite studies |

| 5-Chlorouridine 5'-triphosphate sodium salt | Contains chlorine; used in various biochemical assays | Biochemical assays |

The unique iodine atom in 5-Iodouridine enhances its reactivity and specificity in certain biochemical contexts, making it particularly valuable for targeted applications .

5. Conclusion

The biological activity of 5-Iodouridine 5'-triphosphate sodium salt underscores its importance as a versatile tool in molecular biology and therapeutic research. Its ability to modulate nucleic acid interactions positions it as a promising candidate for further exploration in antiviral therapies and gene expression modulation.

Q & A

Basic Research Questions

Q. How should 5-iodouridine 5'-triphosphate sodium salt (100 mM solution) be stored to maintain stability during experiments?

- Methodological Answer: Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C in amber vials to prevent light-induced degradation. Use nuclease-free buffers (e.g., Tris-EDTA) for dilution to minimize hydrolysis. Stability should be verified via HPLC or UV-Vis spectroscopy (260 nm) to detect nucleotide breakdown .

Q. What are the primary applications of 5-iodouridine 5'-triphosphate in molecular biology?

- Methodological Answer: This modified nucleotide is used to:

- Enhance mRNA stability by replacing uridine in in vitro transcription, reducing immune recognition in therapeutic mRNA (e.g., CRISPR/Cas9 guide RNA) .

- Study DNA repair mechanisms via incorporation into synthetic oligonucleotides to track replication errors .

- Investigate polymerase specificity by comparing incorporation efficiency with natural nucleotides using gel electrophoresis or fluorescence-based assays .

Q. How can researchers confirm the concentration and purity of the 100 mM solution before use?

- Methodological Answer:

- UV spectrophotometry : Measure absorbance at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹ for iodinated uridine derivatives).

- HPLC analysis : Use a C18 column with a phosphate buffer/acetonitrile gradient to separate degradation products (e.g., di- or monophosphates) .

Advanced Research Questions

Q. How does 5-iodouridine 5'-triphosphate compare to other halogenated nucleotides (e.g., BrdUTP) in studying DNA replication fidelity?

- Methodological Answer:

- Design a competitive incorporation assay using Taq polymerase and varying ratios of 5-iodouridine-TP to BrdUTP. Quantify incorporation rates via mass spectrometry or Sanger sequencing.

- Key Consideration : The larger atomic radius of iodine may sterically hinder polymerase activity compared to bromine, requiring optimization of Mg²⁺ concentration .

- Table: Comparison of Halogenated Nucleotides

| Property | 5-Iodouridine-TP | BrdUTP |

|---|---|---|

| Atomic Radius (Å) | 1.39 | 1.20 |

| Polymerase Efficiency | Moderate | High |

| Immune Evasion | High | Low |

Q. What experimental strategies mitigate off-target effects when using 5-iodouridine-modified RNA in CRISPR/Cas9 systems?

- Methodological Answer:

- Perform RNA-Seq post-transfection to identify unintended immune activation (e.g., TLR7/8 signaling).

- Use dual-reporter assays : Co-transfect modified and unmodified gRNA with a luciferase reporter to quantify immune response (e.g., IFN-β activation) .

- Optimize modification density : Test 25%, 50%, and 75% substitution rates to balance stability and functionality .

Q. How can researchers analyze the interaction of 5-iodouridine-TP with RNA polymerases at the molecular level?

- Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize T7 RNA polymerase on a sensor chip and measure binding kinetics with 5-iodouridine-TP.

- Crystallography : Co-crystallize the polymerase-nucleotide complex to resolve steric clashes caused by the iodine moiety. Use synchrotron radiation for high-resolution data .

Q. What are the challenges in quantifying 5-iodouridine-TP in complex biological matrices (e.g., cell lysates)?

- Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a deuterated internal standard (e.g., d3-5-iodouridine-TP) for precise quantification.

- Sample Preparation : Precipitate proteins with cold methanol/acetonitrile and use solid-phase extraction (C18 cartridges) to isolate nucleotides .

Data Contradiction Analysis

Q. Discrepancies in reported immune evasion efficiency of 5-iodouridine-modified RNA: How to resolve them?

- Methodological Answer:

- Variable Findings : Some studies report near-complete immune evasion, while others note residual TLR activation.

- Resolution Steps :

Standardize cell models (e.g., primary dendritic cells vs. HEK293-TLR7/8).

Control for endotoxin contamination using Limulus amebocyte lysate (LAL) assays.

Validate with orthogonal methods (e.g., ELISA for IFN-α vs. qPCR for ISG15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.